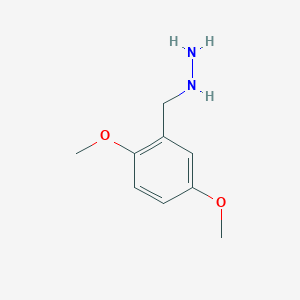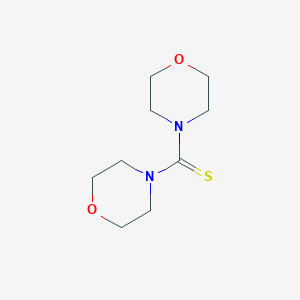
Dimorpholin-4-ylmethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimorpholin-4-ylmethanethione, also known as DMTM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. DMTM is a thiol-based compound that possesses a unique structure and chemical properties, making it a promising candidate for diverse research applications.
Mécanisme D'action
The mechanism of action of Dimorpholin-4-ylmethanethione is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of reactive oxygen species and inflammatory mediators.
Effets Biochimiques Et Physiologiques
Dimorpholin-4-ylmethanethione has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. The compound has been shown to reduce oxidative stress in cells and tissues, which is a major contributor to various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Dimorpholin-4-ylmethanethione has several advantages for laboratory experiments, including its simple synthesis process, high purity, and stability. However, the compound also has some limitations, such as its low solubility in water and limited bioavailability, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for the research on Dimorpholin-4-ylmethanethione, including the development of new drugs based on its structure and properties, the investigation of its potential applications in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, the optimization of the synthesis process and the improvement of its solubility and bioavailability may further enhance its potential applications in research and drug development.
Conclusion
In conclusion, Dimorpholin-4-ylmethanethione is a promising compound with diverse potential applications in various research fields. The compound possesses unique chemical properties, which make it an attractive candidate for the development of new drugs and the investigation of various disease models. Further research on Dimorpholin-4-ylmethanethione is necessary to fully understand its mechanism of action and potential applications in research and drug development.
Méthodes De Synthèse
The synthesis of Dimorpholin-4-ylmethanethione involves the reaction of dimorpholine with carbon disulfide and sodium hydroxide. The reaction produces Dimorpholin-4-ylmethanethione as a white crystalline solid, which can be further purified using recrystallization techniques. The synthesis process is relatively simple and efficient, making Dimorpholin-4-ylmethanethione a readily available compound for research purposes.
Applications De Recherche Scientifique
Dimorpholin-4-ylmethanethione has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for various diseases.
Propriétés
Numéro CAS |
1013-93-0 |
|---|---|
Nom du produit |
Dimorpholin-4-ylmethanethione |
Formule moléculaire |
C9H16N2O2S |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
dimorpholin-4-ylmethanethione |
InChI |
InChI=1S/C9H16N2O2S/c14-9(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2 |
Clé InChI |
AZHGSCTWVDLDLP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)N2CCOCC2 |
SMILES canonique |
C1COCCN1C(=S)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



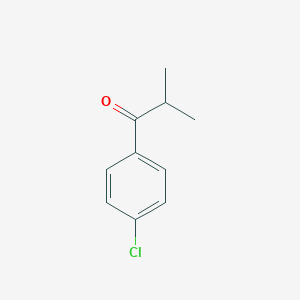
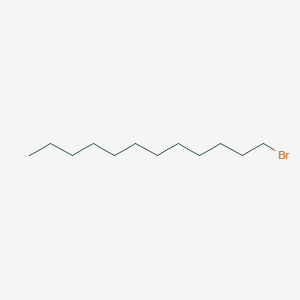
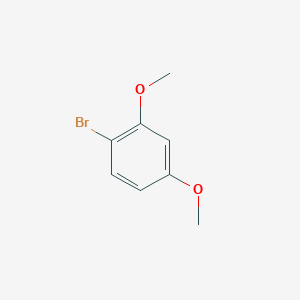
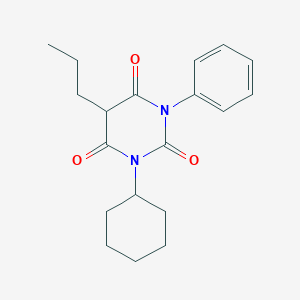
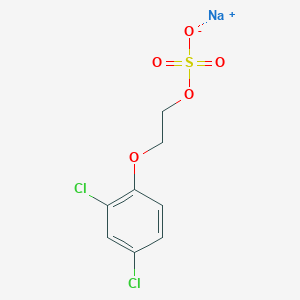
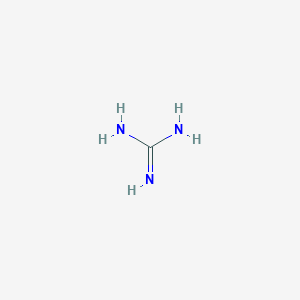
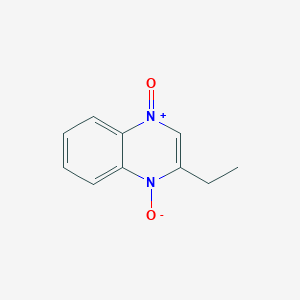
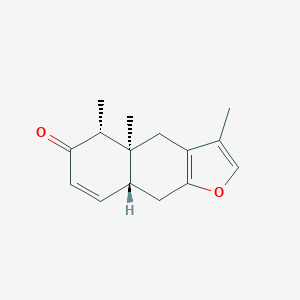
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
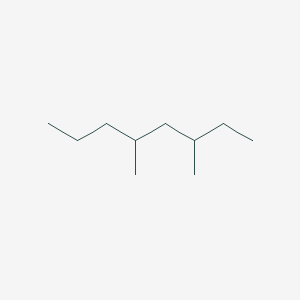
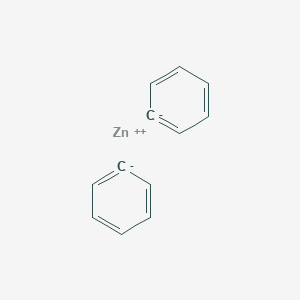
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)
